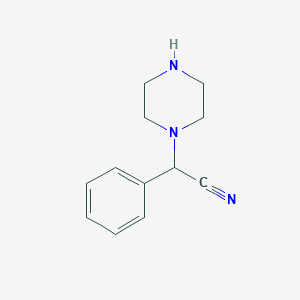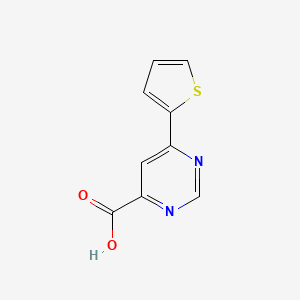![molecular formula C17H18BrNO4S B2815157 4-[4-Bromo-5-methyl-2-(propan-2-yl)benzenesulfonamido]benzoic acid CAS No. 1018137-63-7](/img/structure/B2815157.png)
4-[4-Bromo-5-methyl-2-(propan-2-yl)benzenesulfonamido]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[4-Bromo-5-methyl-2-(propan-2-yl)benzenesulfonamido]benzoic acid is a useful research compound. Its molecular formula is C17H18BrNO4S and its molecular weight is 412.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photodynamic Therapy Applications
The synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups, including structures related to 4-[4-Bromo-5-methyl-2-(propan-2-yl)benzenesulfonamido]benzoic acid, have shown significant potential in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit high singlet oxygen quantum yield, good fluorescence properties, and appropriate photodegradation quantum yield, crucial for Type II photodynamic therapy mechanisms. The remarkable features of these photosensitizers suggest their promising role in cancer treatment through photodynamic therapy, leveraging their ability to generate reactive oxygen species upon light activation (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
Novel 5‑bromo‑2-chloropyrimidin-4-amine derivatives, which can be structurally related to the compound , have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. Among these, certain derivatives showed significant antimicrobial activity against various pathogenic bacterial and fungal strains. This suggests the potential use of this compound related compounds in developing new antimicrobial agents, contributing to the fight against resistant microbial strains (Ranganatha et al., 2018).
Environmental Pollution Remediation
The design and synthesis of molecularly imprinted polymers using ionic liquids for the removal of emerging contaminants from the environment have been explored. These polymers target specific contaminants for removal, highlighting the potential of using this compound related structures in environmental pollution control. The composite materials demonstrate high efficiency in contaminant removal, providing a promising approach for mitigating the harmful effects of pollutants on ecosystems (Das, Wankhade, & Kumar, 2021).
Thromboxane A2 Antagonistic Activity
Research into [[1-aryl(or benzyl)-1-(benzenesulfonamido)methyl]phenyl]alkanoic acid derivatives, closely related to the structure of interest, has identified compounds with potent inhibitory effects on thromboxane A2 (TXA2)-induced platelet aggregation. These findings suggest the potential therapeutic applications of these compounds as antiasthmatic and antithrombotic agents, highlighting the importance of benzenesulfonamide derivatives in developing new treatments for thrombosis and asthma-related conditions (Sakurai et al., 1996).
Properties
IUPAC Name |
4-[(4-bromo-5-methyl-2-propan-2-ylphenyl)sulfonylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO4S/c1-10(2)14-9-15(18)11(3)8-16(14)24(22,23)19-13-6-4-12(5-7-13)17(20)21/h4-10,19H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGYBKXOCKRQJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C(C)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
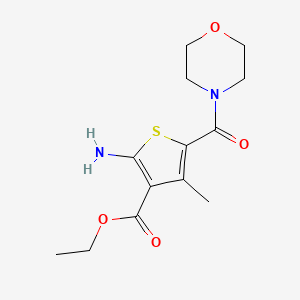

![N-{4-oxo-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-yl}benzamide](/img/structure/B2815077.png)
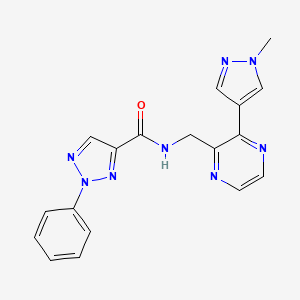
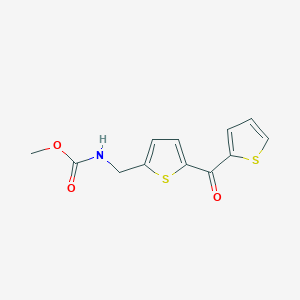
![2-[5-(2-Ethoxyphenoxy)pyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol](/img/structure/B2815082.png)
![5-bromo-N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)furan-2-carboxamide](/img/structure/B2815085.png)
![Ethyl 1-(6-butyl-5,7-dioxo-4,5,6,7-tetrahydroisothiazolo[4,3-d]pyrimidine-3-carbonyl)piperidine-4-carboxylate](/img/structure/B2815086.png)
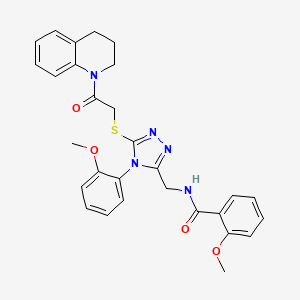

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-chloro-4-fluorobenzamide](/img/structure/B2815090.png)
![6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methylphenyl)methyl]hexanamide](/img/no-structure.png)
